molecular formula C9H12N2Na3O14P3 B8117205 2'-Deoxyuridine-5'-triphosphate trisodium salt

2'-Deoxyuridine-5'-triphosphate trisodium salt

Cat. No.: B8117205
M. Wt: 534.09 g/mol
InChI Key: ZRBIYZSADNSZMR-MILVPLDLSA-K
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Description

2’-Deoxyuridine-5’-triphosphate trisodium salt is a nucleotide analog that plays a crucial role in various biochemical and molecular biology processes. It is composed of a deoxyribose sugar linked to a uracil base and three phosphate groups, with sodium ions stabilizing the structure. This compound is particularly significant in DNA synthesis and repair mechanisms.

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyuridine-5’-triphosphate trisodium salt (dUTP) is the enzyme deoxyuridine 5’-triphosphate nucleotidohydrolase, also known as dUTPase . This enzyme plays a crucial role in DNA synthesis and repair, protecting cells from the incorporation of dUTP into DNA .

Mode of Action

dUTP interacts with dUTPase, which suppresses the incorporation of dUTP into DNA . The enzyme converts dUTP to 2’-deoxyuridine 5’-monophosphate (dUMP), preventing the misincorporation of uracil into DNA .

Biochemical Pathways

dUTP is a key intermediate in the pyrimidine nucleotide biosynthesis pathway . The conversion of dUTP to dUMP by dUTPase is a critical step in this pathway, ensuring the fidelity of DNA synthesis and repair . Misincorporation of uracil into DNA can lead to DNA damage and genomic instability .

Pharmacokinetics

It is known that dutp is soluble in water , suggesting it could be readily absorbed and distributed in the body. The metabolism of dUTP involves its conversion to dUMP by dUTPase .

Result of Action

The action of dUTP and dUTPase prevents the misincorporation of uracil into DNA, thereby maintaining genomic stability . This is crucial for normal cell function and preventing diseases like cancer, which can arise from genomic instability .

Action Environment

The action of dUTP is influenced by various environmental factors. For instance, the activity of dUTPase can be affected by temperature . Moreover, the presence of oxidizing agents could potentially affect the stability of dUTP . Therefore, the efficacy of dUTP in DNA synthesis and repair can be influenced by these environmental conditions.

Biochemical Analysis

Biochemical Properties

2’-Deoxyuridine-5’-triphosphate trisodium salt plays a significant role in biochemical reactions. It is used in conjunction with uracil DNA glycosylase to prevent carryover contamination in PCR . The compound is substituted for dTTP in the PCR reaction . It is used to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases (dUTPase, EC 3.6.1.23) . dUTPase are important enzymes that protect cells from the incorporation of 2’-Deoxyuridine-5’-triphosphate trisodium salt into DNA .

Cellular Effects

The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt on various types of cells and cellular processes are profound. It influences cell function by preventing carryover contamination in PCR . This compound also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyuridine-5’-triphosphate trisodium salt involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is substituted for dTTP in the PCR reaction, which helps to study the distribution, specificity, and kinetics of deoxyuridine 5’-triphosphate nucleotidohydrolases .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt may change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 2’-Deoxyuridine-5’-triphosphate trisodium salt vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

2’-Deoxyuridine-5’-triphosphate trisodium salt is involved in metabolic pathways . It interacts with enzymes or cofactors and could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

2’-Deoxyuridine-5’-triphosphate trisodium salt is transported and distributed within cells and tissues . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 2’-Deoxyuridine-5’-triphosphate trisodium salt and any effects on its activity or function are essential . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2’-Deoxyuridine-5’-triphosphate trisodium salt typically involves two main steps:

    Synthesis of 2’-Deoxyuridine: This can be achieved through chemical synthesis or enzymatic methods. The chemical synthesis often involves the reaction of uridine with a deoxyribose donor under specific conditions to yield 2’-deoxyuridine.

    Phosphorylation: The 2’-deoxyuridine is then phosphorylated using a phosphorylating agent such as triethyl phosphate to form 2’-deoxyuridine-5’-triphosphate.

Industrial Production Methods

Industrial production of 2’-Deoxyuridine-5’-triphosphate trisodium salt follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated systems to control temperature, pH, and other critical parameters.

Scientific Research Applications

2’-Deoxyuridine-5’-triphosphate trisodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various chemical reactions to study nucleotide interactions and mechanisms.

    Biology: Plays a role in DNA synthesis and repair, making it essential for studying genetic processes and mutations.

    Medicine: Utilized in diagnostic assays and therapeutic research, particularly in understanding and treating genetic disorders.

    Industry: Employed in the production of diagnostic kits and reagents for molecular biology research

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxycytidine-5’-triphosphate (dCTP): A cytidine analog used in DNA synthesis.

    Thymidine-5’-triphosphate (dTTP): A thymidine analog that is a natural substrate for DNA polymerases.

    Uridine-5’-triphosphate (UTP): A uridine analog involved in RNA synthesis.

Uniqueness

2’-Deoxyuridine-5’-triphosphate trisodium salt is unique due to its ability to substitute for thymidine triphosphate in DNA synthesis, which can be exploited in various molecular biology techniques to prevent contamination and study DNA repair mechanisms. Its role in maintaining DNA integrity through the action of dUTPase further highlights its importance in cellular processes .

Properties

IUPAC Name

trisodium;[[[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N2O14P3.3Na/c12-5-3-8(11-2-1-7(13)10-9(11)14)23-6(5)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,12H,3-4H2,(H,18,19)(H,20,21)(H,10,13,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBIYZSADNSZMR-MILVPLDLSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2Na3O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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